molecular formula C12H20O3 B13171253 Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13171253
M. Wt: 212.28 g/mol
InChI Key: YGEHNXIXXOHWBU-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with an octane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6,6-dimethyl-1,4-dioxane-2,5-dione with ethyl alcohol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The specific pathways and targets depend on the context of its application, such as in drug development or metabolic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which confer distinct chemical properties and reactivity. These features make it valuable in various research applications and differentiate it from other similar compounds.

Biological Activity

Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, also known by its CAS number 1483641-30-0, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H20O3
Molecular Weight212.285 g/mol
CAS Number1483641-30-0
StructureStructure

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that the compound may have antibacterial properties. The mechanism could involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Anti-inflammatory Effects : There is evidence that compounds within this chemical class can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, possibly by modulating neurotransmitter levels or protecting against oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the body, influencing physiological responses. For instance, it might act on serotonin receptors or G-protein coupled receptors (GPCRs), which are critical in mediating numerous biological functions.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in inflammatory processes or microbial metabolism, thereby exerting their therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-11(2,3)6-8-12/h9H,4-8H2,1-3H3

InChI Key

YGEHNXIXXOHWBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(CC2)(C)C

Origin of Product

United States

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